Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate
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Overview
Description
Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate: is an organic compound with the molecular formula C15H12N2O6 and a molecular weight of 316.27 g/mol . This compound is characterized by the presence of a benzamido group, a hydroxy group, and a nitro group attached to a benzoate moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate typically involves the esterification of 3-benzamido-2-hydroxy-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate can undergo oxidation reactions, particularly at the hydroxy group, forming quinones under strong oxidizing conditions.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Methyl 3-benzamido-2-hydroxy-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group can form hydrogen bonds with proteins, affecting their structure and function. The benzamido group can participate in hydrophobic interactions, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Methyl 3-hydroxy-2-nitrobenzoate: Similar structure but lacks the benzamido group, making it less hydrophobic and potentially less bioactive.
Methyl 2-hydroxy-5-nitrobenzoate: Similar structure but with different positioning of functional groups, affecting its reactivity and biological properties.
Uniqueness: Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate is unique due to the presence of the benzamido group, which enhances its hydrophobicity and potential interactions with biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development .
Properties
Molecular Formula |
C15H12N2O6 |
---|---|
Molecular Weight |
316.26 g/mol |
IUPAC Name |
methyl 3-benzamido-2-hydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C15H12N2O6/c1-23-15(20)11-7-10(17(21)22)8-12(13(11)18)16-14(19)9-5-3-2-4-6-9/h2-8,18H,1H3,(H,16,19) |
InChI Key |
YDKWRIBODJNFKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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